![molecular formula C21H30N4O2 B5549831 N-ethyl-N-[(5-isobutyl-1,2,4-oxadiazol-3-yl)methyl]-4-piperidin-3-ylbenzamide](/img/structure/B5549831.png)

N-ethyl-N-[(5-isobutyl-1,2,4-oxadiazol-3-yl)methyl]-4-piperidin-3-ylbenzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of compounds related to N-ethyl-N-[(5-isobutyl-1,2,4-oxadiazol-3-yl)methyl]-4-piperidin-3-ylbenzamide typically involves multiple steps starting from basic chemical structures such as ethyl piperidin-4-carboxylate. These compounds are further modified through reactions like cyclization and substitution to yield the desired 1,3,4-oxadiazole and piperidine derivatives. For instance, N-substituted derivatives of certain piperidin-4-yl compounds were synthesized through a series of steps starting from benzenesulfonyl chloride and ethyl isonipecotate, leading to compounds with oxadiazole structures (Khalid et al., 2016).

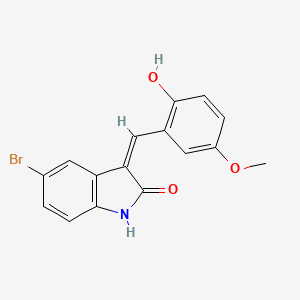

Molecular Structure Analysis

The molecular structure of such compounds is typically characterized using techniques such as 1H-NMR, IR, and mass spectral data. The structure is influenced by the presence of the 1,3,4-oxadiazole ring and piperidine moiety, which contribute to the compound's chemical properties and biological activity. The exact structure would depend on the substituents present on the core skeleton of the molecule.

Chemical Reactions and Properties

Compounds containing the 1,3,4-oxadiazole and piperidine structures engage in various chemical reactions, including oxidation and substitutions, influenced by the functional groups attached to these cores. For example, chemical oxidation studies of related compounds show that different substituents and functional groups can undergo oxidation without cleaving the core rings, leading to derivatives with varied properties (Adolphe-Pierre et al., 1998).

Physical Properties Analysis

The physical properties of such compounds, including solubility, melting point, and crystalline structure, can be significantly influenced by their molecular structure and the nature of substituents. While specific data for this compound may not be available, analogs exhibit varied physical properties based on their specific chemical makeup.

Chemical Properties Analysis

The chemical properties, including reactivity, stability, and interactions with biological targets, are determined by the structural elements of the compound. The oxadiazole and piperidine components are known for their engagement in biological systems, affecting the compound's chemical behavior in biological and chemical environments.

For detailed studies and chemical analyses, these referenced papers provide comprehensive insights into the synthesis, structure, and properties of related compounds (Khalid et al., 2016), (Adolphe-Pierre et al., 1998).

Aplicaciones Científicas De Investigación

Synthesis and Spectral Analysis

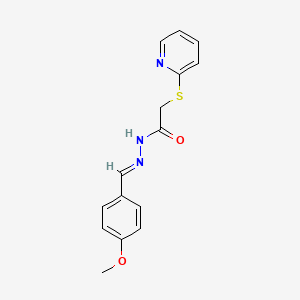

Research efforts have been dedicated to the synthesis and characterization of compounds related to N-ethyl-N-[(5-isobutyl-1,2,4-oxadiazol-3-yl)methyl]-4-piperidin-3-ylbenzamide. For instance, studies have focused on synthesizing N-substituted derivatives of 2-(5-(1-(phenylsulfonyl)piperidin-4-yl)-1,3,4-oxadiazol-2-ylthio)acetamide, revealing moderate to significant antibacterial activity (Khalid et al., 2016). Such research demonstrates the importance of these compounds in developing new antibacterial agents.

Anticancer Potential

The anticancer properties of related compounds have also been explored. A study on propanamide derivatives bearing 4-piperidinyl-1,3,4-oxadiazole showcased their promising anticancer agents' potential, with specific derivatives exhibiting low IC50 values, indicating strong anticancer activity relative to standard drugs (Rehman et al., 2018). This highlights the potential of this compound and its derivatives in cancer research and therapy.

Alzheimer’s Disease Treatment

The synthesis of N-substituted derivatives for Alzheimer’s disease treatment represents another critical application area. Research has shown that such compounds, evaluated for enzyme inhibition activity against acetyl cholinesterase (AChE), could serve as new drug candidates for treating Alzheimer's disease (Rehman et al., 2018). These findings underscore the therapeutic potential of this compound derivatives in neurodegenerative diseases.

Inhibitors of Bacterial DNA Polymerase IIIC

Compounds related to this compound have been identified as potent inhibitors of bacterial DNA polymerase IIIC, essential for chromosomal DNA replication in gram-positive bacteria. This suggests a new avenue for antibiotic development, targeting a critical enzyme in bacterial replication (Kuhl et al., 2005).

Mecanismo De Acción

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

N-ethyl-N-[[5-(2-methylpropyl)-1,2,4-oxadiazol-3-yl]methyl]-4-piperidin-3-ylbenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H30N4O2/c1-4-25(14-19-23-20(27-24-19)12-15(2)3)21(26)17-9-7-16(8-10-17)18-6-5-11-22-13-18/h7-10,15,18,22H,4-6,11-14H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HALLYXAFYMIDQJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC1=NOC(=N1)CC(C)C)C(=O)C2=CC=C(C=C2)C3CCCNC3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H30N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

370.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-{5-[2-(1-piperidinyl)ethyl]-1,3,4-thiadiazol-2-yl}cyclohexanecarboxamide](/img/structure/B5549751.png)

![4-{[3-(tetrahydrofuran-3-yl)-1,2,4-oxadiazol-5-yl]methyl}-2,3,4,5-tetrahydro-1,4-benzoxazepine](/img/structure/B5549758.png)

![N-[4-(benzyloxy)phenyl]-2-methoxybenzamide](/img/structure/B5549766.png)

![(1S*,5R*)-3-isonicotinoyl-6-(4-methoxy-3-methylbenzoyl)-3,6-diazabicyclo[3.2.2]nonane](/img/structure/B5549769.png)

![2-ethyl-1-[(4-ethylphenyl)sulfonyl]-1H-imidazole](/img/structure/B5549776.png)

![ethyl 2-{[4-(cyanomethyl)piperazin-1-yl]methyl}-5-hydroxy-1-benzofuran-3-carboxylate](/img/structure/B5549786.png)

![2-(4-fluorophenyl)-N-(2-{[6-(4-morpholinyl)-4-pyrimidinyl]amino}ethyl)acetamide](/img/structure/B5549787.png)

![7-(2,3-dichlorophenyl)-5-methylpyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one](/img/structure/B5549824.png)

![(3R*,4R*)-1-[3-(3-chloroisoxazol-5-yl)propanoyl]-3,4-dimethylpyrrolidin-3-ol](/img/structure/B5549830.png)

![2-[(2-methyl[1]benzofuro[3,2-d]pyrimidin-4-yl)thio]-N-phenylacetamide](/img/structure/B5549847.png)

![5-methyl-1-(4-methylphenyl)-4-[(propylthio)acetyl]-2-piperazinone](/img/structure/B5549855.png)